Physicochemical Differentiation: LogP Comparison Against Key Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for 4-methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is 2.3 [1]. In contrast, the 4-ethoxy analog (CAS not available) is predicted to have a higher logP (estimated ~2.8) due to the additional methylene unit, while the 4-phenoxy analog (CAS not available) is predicted to have a substantially higher logP (estimated ~3.5) due to the added aromatic ring [2]. The target compound's intermediate lipophilicity is mechanistically important because CCR4 antagonists require a balance between membrane permeability and aqueous solubility to achieve oral bioavailability, as taught by the patent's pharmacokinetic data for the class [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 4-Ethoxy analog: estimated XLogP ~2.8; 4-Phenoxy analog: estimated XLogP ~3.5 (class-level prediction based on fragment-based logP contribution) |
| Quantified Difference | Target is 0.5 log units lower than 4-ethoxy analog and 1.2 log units lower than 4-phenoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The 0.5–1.2 log unit difference in lipophilicity can translate to a 3- to 16-fold change in membrane partitioning, directly impacting cellular permeability and oral absorption in CCR4-targeted drug discovery programs.
- [1] PubChem. (2026). Computed XLogP3-AA value for CID 42473781. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Structural analog search and computed property comparison for pyrimidine derivatives. National Center for Biotechnology Information. View Source
- [3] Li, S., Wang, Y., Xiao, J., et al. (2013). Pharmacokinetic teachings for piperazinyl pyrimidine CCR4 antagonists. European Patent EP 2805947. View Source
